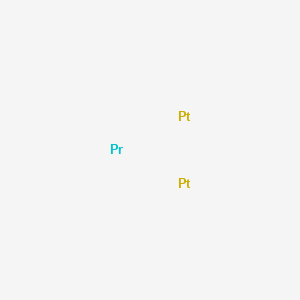
Platinum--praseodymium (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum–praseodymium (2/1) is a compound consisting of two platinum atoms and one praseodymium atom. This compound is of interest due to its unique properties and potential applications in various fields, including catalysis, materials science, and electronics. The combination of platinum, a noble metal known for its catalytic properties, and praseodymium, a rare earth element with unique electronic and magnetic properties, makes this compound particularly intriguing for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of platinum–praseodymium (2/1) can be achieved through various methods, including chemical vapor deposition, sol-gel processes, and solid-state reactions. One common method involves the reduction of platinum and praseodymium salts in the presence of a reducing agent such as hydrogen gas. The reaction is typically carried out at high temperatures (around 800-1000°C) to ensure complete reduction and formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of platinum–praseodymium (2/1) often involves large-scale reduction processes using high-purity starting materials. The use of advanced techniques such as chemical vapor deposition allows for the precise control of the composition and structure of the resulting compound, ensuring high quality and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum–praseodymium (2/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic configurations of platinum and praseodymium, which can lead to the formation of diverse products.
Common Reagents and Conditions
Oxidation Reactions: Platinum–praseodymium (2/1) can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide. These reactions typically occur at elevated temperatures and result in the formation of oxides of platinum and praseodymium.
Reduction Reactions: Reduction of platinum–praseodymium (2/1) can be achieved using reducing agents such as hydrogen gas or sodium borohydride. These reactions are often carried out at high temperatures to ensure complete reduction.
Substitution Reactions: Substitution reactions involving platinum–praseodymium (2/1) can occur in the presence of ligands or other reactive species. These reactions can lead to the formation of new compounds with different properties and applications.
Major Products Formed
The major products formed from the reactions of platinum–praseodymium (2/1) include various oxides, hydrides, and substituted complexes. These products can exhibit unique properties that are valuable for different applications in catalysis, materials science, and electronics.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, platinum–praseodymium (2/1) is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions. Its unique catalytic properties make it an important material for the development of new and efficient catalytic processes.
Biology and Medicine
In the field of biology and medicine, platinum–praseodymium (2/1) is being explored for its potential use in medical imaging and drug delivery systems. The compound’s unique electronic and magnetic properties make it suitable for use in advanced imaging techniques and targeted drug delivery applications.
Industry
In industry, platinum–praseodymium (2/1) is used in the production of advanced materials with unique electronic and magnetic properties. These materials are used in various applications, including electronics, sensors, and energy storage devices.
Wirkmechanismus
The mechanism of action of platinum–praseodymium (2/1) involves its interaction with various molecular targets and pathways. The compound’s unique electronic configuration allows it to participate in redox reactions, electron transfer processes, and catalytic cycles. These interactions can lead to the formation of reactive intermediates and products that are essential for its various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Platinum–cerium (2/1): Similar to platinum–praseodymium (2/1), this compound consists of two platinum atoms and one cerium atom. It exhibits similar catalytic properties but with different electronic and magnetic characteristics.
Platinum–neodymium (2/1): This compound consists of two platinum atoms and one neodymium atom. It is used in similar applications but has distinct properties due to the presence of neodymium.
Uniqueness
Platinum–praseodymium (2/1) is unique due to the specific combination of platinum and praseodymium, which imparts distinct electronic, magnetic, and catalytic properties. These unique properties make it particularly valuable for applications in advanced materials, catalysis, and electronics.
Eigenschaften
CAS-Nummer |
12311-90-9 |
|---|---|
Molekularformel |
PrPt2 |
Molekulargewicht |
531.1 g/mol |
IUPAC-Name |
platinum;praseodymium |
InChI |
InChI=1S/Pr.2Pt |
InChI-Schlüssel |
RLYKYDNCYYNXOD-UHFFFAOYSA-N |
Kanonische SMILES |
[Pr].[Pt].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



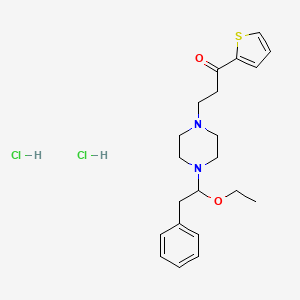
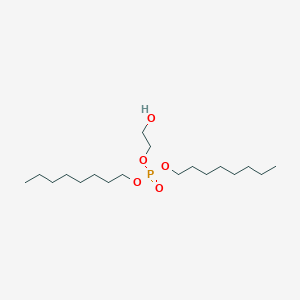
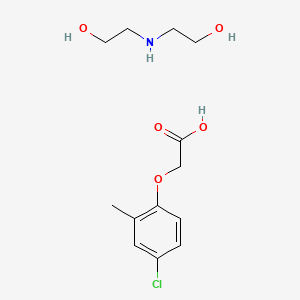
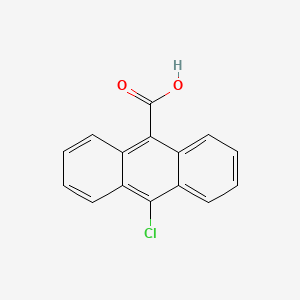
![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)
![1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B14713175.png)
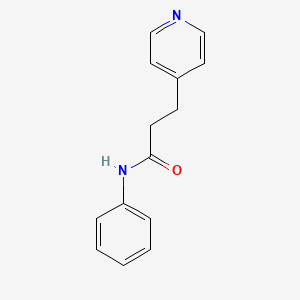
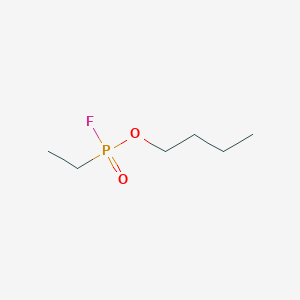
![Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile](/img/structure/B14713201.png)
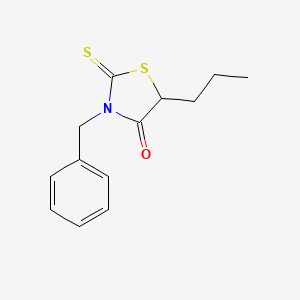
![5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate](/img/structure/B14713213.png)

